8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
CAS No.: 443321-63-9
Cat. No.: VC5327781
Molecular Formula: C15H15NO3
Molecular Weight: 257.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443321-63-9 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.289 |
| IUPAC Name | 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
| Standard InChI | InChI=1S/C15H15NO3/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)14(16)18/h5-7H,1-4H3 |
| Standard InChI Key | BCSGQDMAQOOCSY-UHFFFAOYSA-N |
| SMILES | CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrroloquinoline family, characterized by a tricyclic system comprising a pyrrole ring fused to a quinoline backbone. The molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.28 g/mol . Key structural features include:
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A methoxy group (-OCH₃) at the 8-position, enhancing electronic stability and influencing receptor binding .
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Three methyl groups (-CH₃) at the 4,4,6-positions, contributing to steric bulk and modulating solubility .
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A 1,2-diketone moiety at positions 1 and 2, enabling hydrogen bonding and redox activity .
The IUPAC name reflects this arrangement: 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Alternative systematic names include 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7,9-tetraene-2,3-dione, emphasizing its tricyclic topology .
Physicochemical Properties
Table 1 summarizes critical physicochemical data derived from experimental and computational analyses:
The absence of melting/boiling point data in literature suggests challenges in purification or instability under thermal conditions. Its moderate logP value implies balanced hydrophilicity-lipophilicity, suitable for membrane permeability in biological systems .
Synthesis and Structural Modifications
Key Synthetic Routes
The synthesis of pyrroloquinoline derivatives typically employs the Stolle reaction, which involves cyclocondensation of 2,4-trimethyl-1,2-dihydroquinoline with oxalyl chloride (ClCOCOCl) . For 8-methoxy variants, methoxylation is introduced via electrophilic substitution or post-cyclization functionalization. A representative pathway involves:
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Quinoline Precursor Preparation: 8-Methoxy-2,4-dimethylquinoline is treated with methylating agents to install the 4,4,6-trimethyl groups.
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Pyrrole Annulation: Cyclization with oxalyl chloride forms the fused pyrrole-diketone system .
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Purification: Chromatographic techniques yield the final product, often with >95% purity .
Structural Analogues and SAR Insights
Modifications to the core structure have been explored to optimize pharmacological activity:
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8-Position Substitution: Replacing methoxy with hydroxyl (-OH) enhances 5-lipoxygenase inhibition but reduces metabolic stability .
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4-Position Alkylation: Longer alkyl chains (e.g., n-butyl) improve PAF antagonism but increase molecular weight .
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2-Methyl Group: Critical for dual histamine/PAF receptor binding; removal abolishes activity .
These structure-activity relationship (SAR) studies underscore the delicate balance required for multifunctional antagonism.
Pharmacological Profile and Mechanisms
Dual Receptor Antagonism
The compound exhibits nanomolar affinity for histamine H₁ receptors (IC₅₀ = 12 nM) and PAF receptors (IC₅₀ = 8 nM), making it a rare example of dual-targeting anti-inflammatory agent . Mechanistically:
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Histamine Blockade: The methoxy and methyl groups occupy hydrophobic pockets in the H₁ receptor’s binding site.
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PAF Inhibition: The diketone moiety interacts with polar residues in the PAF receptor’s active site .
5-Lipoxygenase Inhibition
At higher concentrations (IC₅₀ = 1.2 μM), the compound suppresses leukotriene biosynthesis by inhibiting 5-lipoxygenase, a key enzyme in the arachidonic acid pathway . This triple-action profile (histamine + PAF + leukotriene modulation) suggests synergistic effects in asthma management.
In Vivo Efficacy
In rodent models of bronchoconstriction, oral administration (10 mg/kg) reduced airway resistance by 78% compared to controls . Efficacy persisted for 12 hours, indicating favorable pharmacokinetics.
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